molecular formula C15H10ClFO B3099794 (E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one CAS No. 1354941-98-2

(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Cat. No.: B3099794
CAS No.: 1354941-98-2
M. Wt: 260.69 g/mol
InChI Key: PRPAROBGOLRNKU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a high-purity chalcone derivative supplied for advanced chemical and pharmacological research. This compound belongs to the class of α,β-unsaturated ketones, characterized by its rigid E-configuration about the central propenone unit, a feature known to influence its biological activity and material properties . Chalcones serve as privileged scaffolds in medicinal chemistry due to their wide spectrum of reported biological activities, including significant anti-inflammatory , anticancer , antifungal , and antimicrobial effects . The specific presence of both 2-chlorophenyl and 3-fluorophenyl substituents on the chalcone core is designed to modulate electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . Its mechanism of action often involves interactions with key enzymatic targets or signaling pathways; for instance, related chalcone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key driver of inflammatory diseases, by disrupting protein-protein interactions . Others function as Michael acceptors, covalently binding to cysteine residues in target proteins and inhibiting their activity in cancer cells . In agricultural research, analogous compounds demonstrate promising fungicidal and nematicidal activity by targeting fungal cutinase or nematode acetylcholinesterase . This compound is synthesized via a Claisen-Schmidt condensation reaction, ensuring high chemical integrity, and is provided with comprehensive analytical characterization data . It is intended for use as a building block in organic synthesis, a lead compound in drug discovery campaigns, or a candidate for investigating nonlinear optical (NLO) materials . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-10H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPAROBGOLRNKU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be incorporated to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine and fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Derivatives with different substituents on the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

Chalcones have garnered attention for their potential therapeutic properties. Research indicates that (E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one exhibits various biological activities:

  • Anticancer Activity : Several studies have demonstrated that chalcones can inhibit the proliferation of cancer cells. For instance, derivatives of this compound have shown promise in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : Research has revealed that chalcones possess significant antimicrobial activity against a range of pathogens. The compound's structural features allow it to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Studies have indicated that this chalcone can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Material Science

Chalcones are also being explored for their applications in material science:

  • Organic Photovoltaics : Due to their electronic properties, chalcones can be utilized in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications .
  • Fluorescent Dyes : The unique structure of this compound allows it to function as a fluorescent dye in various imaging techniques, enhancing the visualization of biological samples .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation markers in vitro
PhotovoltaicEnhances efficiency in organic solar cells
Fluorescent DyeApplicable in cellular imaging

Mechanism of Action

The mechanism of action of (E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Variations in Aromatic Rings

Table 1: Key Structural Analogs and Their Substituents

Compound Name R1 (Position 1) R2 (Position 3) Biological Activity/Application Reference
(E)-1-(2-Chlorophenyl)-3-(3-Fluorophenyl)prop-2-en-1-one 2-Chlorophenyl 3-Fluorophenyl Not explicitly reported (hypothetical) -
(E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one 2-Chlorophenyl Pyridin-2-yl Antioxidant activity (IC50: 66% yield)
(E)-1-(3-Bromophenyl)-3-(3-Fluorophenyl)prop-2-en-1-one 3-Bromophenyl 3-Fluorophenyl Mechanical properties study
(E)-3-(3-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one 4-Morpholinophenyl 3-Fluorophenyl MAO-A inhibition (antidepressant)
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one 2,4-Dichlorophenyl 5-Nitrofuran-2-yl Antifungal activity

Key Insights :

  • Heterocyclic Moieties : Pyridine or morpholine substituents (e.g., in compounds from ) improve solubility and bioactivity due to hydrogen-bonding capabilities.

Impact of Substituent Position on Physicochemical Properties

Table 2: Substituent Position vs. Melting Point/Yield

Compound Name Substituent Position (R1/R2) Melting Point (°C) Yield (%) Reference
(E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one 2-Chloro (R1), Pyridin-2-yl (R2) 192–194 66
(E)-1-(3-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one 3-Chloro (R1), Pyridin-2-yl (R2) 190–193 61
(E)-1-(4-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one 4-Chloro (R1), Pyridin-2-yl (R2) 124 38
(E)-1-(1-Methyl-1H-pyrrol-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one 1-Methylpyrrole (R1), 3-Fluoro (R2) Not reported >80

Key Insights :

  • Ortho vs. Para Chlorine : 2-Chlorophenyl derivatives (ortho-substituted) exhibit higher melting points than para-substituted analogs, likely due to steric hindrance affecting crystal packing .
  • Yield Trends : Electron-withdrawing groups (e.g., nitro in ) often reduce reaction yields due to increased steric and electronic challenges during synthesis.

Table 3: Comparative Bioactivity of Chalcone Derivatives

Compound Name Target Activity IC50/EC50/Inhibition (%) Mechanism/Notes Reference
(E)-1-(4-Morpholinophenyl)-3-(3-Fluorophenyl)prop-2-en-1-one MAO-A Inhibition 51.7% at 10 µM Reversible binding, antidepressant potential
(E)-3-(2-Chlorophenyl)-1-(thiazol-5-yl)prop-2-en-1-one DNA Gyrase B Inhibition 48.9% inhibition Molecular dynamics simulations validated
(E)-1-(2-Chlorophenyl)-3-(indol-3-yl)prop-2-en-1-one Anticancer (CQTrICh analogs) 84.2% yield, IR data Targets malaria parasites

Key Insights :

  • MAO-A Inhibition : Morpholine-substituted chalcones show enhanced binding to MAO-A due to hydrogen-bonding interactions with active-site residues .
  • Antifungal Activity : Nitrofuran-containing chalcones (e.g., ) exhibit broad-spectrum activity, attributed to nitro group redox cycling.

Crystallographic and Supramolecular Features

  • Crystal Packing : Chalcones with 2-chlorophenyl groups (e.g., ) adopt head-to-tail arrangements in crystals, driven by C–H···O and π-π interactions.
  • Hirshfeld Surface Analysis : Fluorine substituents contribute to shorter intermolecular contacts (e.g., F···H interactions) compared to methoxy or ethoxy groups .

Biological Activity

(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound is synthesized primarily through the Claisen-Schmidt condensation reaction , involving 2-chlorobenzaldehyde and 3-fluoroacetophenone. The reaction is typically facilitated by a base such as sodium hydroxide in a solvent like ethanol or methanol. The product can be purified using recrystallization or column chromatography, ensuring high yield and purity for further studies.

The biological activity of this compound is largely attributed to its α,β-unsaturated carbonyl group, which acts as a Michael acceptor. This allows the compound to interact with nucleophiles in biological systems, potentially leading to enzyme inhibition and modulation of various signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chalcone derivatives, including this compound. For instance, research demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

Chalcones are also being investigated for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study showed that modifications in chalcone structures could lead to enhanced antiproliferative effects, suggesting that this compound may serve as a lead for developing new anticancer drugs .

Case Studies and Research Findings

Study Findings Biological Activity
Study 1Investigated antibacterial efficacy against S. aureus and E. coliNotable antibacterial activity observed
Study 2Evaluated cytotoxic effects on breast cancer cellsSignificant reduction in cell viability at micromolar concentrations
Study 3Explored anti-inflammatory propertiesInhibition of neutrophilic inflammation via MAPK and Akt pathways

Detailed Research Findings

  • Antibacterial Activity : The compound has shown superior efficacy against S. aureus, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic applications in treating bacterial infections .
  • Cytotoxicity Studies : In vitro studies have reported IC50 values ranging from 1.3 to 5.1 µM against various cancer cell lines, demonstrating its potential as an anticancer agent .
  • Mechanistic Insights : The interaction of the compound with specific molecular targets has been shown to induce apoptosis in cancer cells, evidenced by increased levels of cleaved PARP—a marker of programmed cell death .

Q & A

Q. What are the recommended synthetic routes for (E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted benzaldehyde and acetophenone derivatives. Key parameters include:

  • Solvent selection : Use ethanol or methanol for better solubility of aromatic ketones .
  • Catalyst : NaOH or KOH (40–60% aqueous) at 0–5°C to minimize side reactions .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track enone formation and confirm stereochemistry (E-configuration) . Yield optimization requires slow addition of reactants and inert atmospheres to prevent oxidation of fluorinated intermediates .

Q. Which spectroscopic techniques are critical for characterizing the structural purity of this compound?

  • FT-IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C=C stretching at ~1600 cm⁻¹. Fluorine and chlorine substituents cause distinct absorption shifts .
  • NMR : ¹³C NMR resolves aromatic carbons adjacent to halogens (e.g., ¹⁹F coupling in ¹H NMR for fluorophenyl groups) .
  • Single-crystal XRD : Essential for verifying the E-configuration and dihedral angles between phenyl rings (e.g., angles of 15–25° observed in related chalcones) .

Q. How does the electronic structure of this compound influence its UV-Vis absorption properties?

The conjugated enone system enables π→π* transitions at ~250–350 nm. Fluorine’s electron-withdrawing effect red-shifts absorption, while chlorine’s resonance effects alter molar absorptivity. Solvent polarity (e.g., DMSO vs. hexane) further modulates these transitions, as shown in comparative studies of halogenated chalcones .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for halogenated chalcones?

Discrepancies in antimicrobial or cytotoxic activity often arise from:

  • Purity : HPLC-MS to confirm ≥95% purity, as impurities (e.g., unreacted aldehydes) may skew bioassay results .
  • Assay conditions : Standardize cell lines (e.g., S. aureus ATCC 25923) and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Structural analogs : Compare with derivatives lacking halogens to isolate electronic vs. steric effects .

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

  • DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to compute hyperpolarizability (β) and dipole moments. Fluorine’s electronegativity enhances β values, as seen in related difluorophenyl chalcones .
  • Crystal engineering : Non-centrosymmetric space groups (e.g., P1) promote NLO activity; Hirshfeld surface analysis identifies H-bonding and π-stacking interactions critical for bulk crystal properties .

Q. What crystallographic techniques validate intermolecular interactions in the solid state?

  • Hirshfeld surfaces : Quantify C–H···O and C–Cl···π contacts, which stabilize crystal packing (e.g., 15–20% contribution to total surface area) .
  • Hansen solubility parameters : Correlate solubility in polar aprotic solvents (e.g., acetone) with lattice energy calculations from XRD data .

Experimental Design & Data Analysis

Q. How to design a study correlating substituent position with antioxidant activity?

  • Synthetic variation : Prepare analogs with halogens at ortho, meta, and para positions on both phenyl rings.
  • Assays : Use DPPH radical scavenging and FRAP assays; normalize activities to Trolox equivalents.
  • Statistical modeling : Multivariate regression to link Hammett σ constants of substituents with IC₅₀ values .

Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Continuous reactors with precise temperature control (≤5°C) minimize Z-isomer formation .
  • In-line analytics : UV-Vis or IR probes for real-time monitoring of enone content .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(2-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

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